2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate
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Overview
Description
2-Thia-6-azaspiro[34]octane 2,2-dioxide hemioxalate is a chemical compound with the molecular formula C₇H₁₂NO₄S It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein-ligand interactions. In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate can be compared with other spirocyclic compounds, such as 2-azaspiro[3.4]octane and 6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide. These compounds share similar structural features but differ in their chemical properties and applications.
Properties
IUPAC Name |
2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO2S.C2H2O4/c2*8-10(9)4-6(5-10)1-2-7-3-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEDGLKYZRJTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CS(=O)(=O)C2.C1CNCC12CS(=O)(=O)C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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